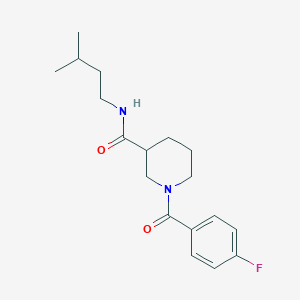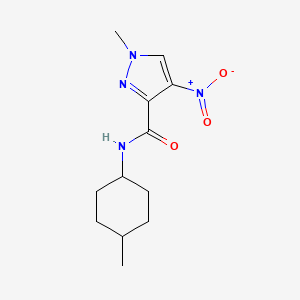![molecular formula C14H9Cl2FN2OS B4820420 3-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4820420.png)
3-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide
描述
3-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that regulates the movement of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF). CFTRinh-172 has been shown to be a potent inhibitor of CFTR function, and has potential applications in both basic research and drug development.
作用机制
3-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide inhibits CFTR function by binding to a specific site on the protein known as the regulatory domain. This prevents the channel from opening and allowing chloride ions to pass through the membrane. 3-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide has been shown to be a reversible inhibitor of CFTR, meaning that its effects can be reversed by removing the compound from the system.
Biochemical and Physiological Effects:
3-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide has been shown to have a number of biochemical and physiological effects beyond its inhibition of CFTR. For example, it has been shown to inhibit the activity of the multidrug resistance protein 1 (MDR1), which is involved in the efflux of drugs from cells. 3-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide has also been shown to inhibit the activity of the P-glycoprotein (P-gp) transporter, which plays a role in the absorption and elimination of drugs in the body.
实验室实验的优点和局限性
The main advantage of 3-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide for lab experiments is its potency and specificity as a CFTR inhibitor. It has been shown to be effective at inhibiting CFTR function in a variety of cell types, and its effects can be easily reversed by removing the compound from the system. However, one limitation of 3-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide is its potential for off-target effects, particularly on other transporters and ion channels. Researchers must be careful to control for these effects when using 3-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide in their experiments.
未来方向
There are a number of future directions for research on 3-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide and its applications. One area of interest is the development of more potent and specific CFTR inhibitors for use in drug development. Another area of interest is the use of 3-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide in combination with other drugs to enhance their efficacy in treating CF and other diseases. Finally, there is ongoing research into the role of CFTR in other physiological processes, and 3-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide may prove useful in further elucidating these functions.
科学研究应用
3-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide has been widely used in scientific research to study CFTR function and regulation. It has been shown to inhibit CFTR-mediated chloride transport in a variety of cell types, including airway epithelial cells, intestinal epithelial cells, and sweat gland duct cells. 3-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide has also been used to study the role of CFTR in other physiological processes, such as bicarbonate secretion and mucus secretion.
属性
IUPAC Name |
3-chloro-N-[(3-chloro-4-fluorophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN2OS/c15-9-3-1-2-8(6-9)13(20)19-14(21)18-10-4-5-12(17)11(16)7-10/h1-7H,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFLOYNXHBHDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4820342.png)


![2-methoxy-5-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4820355.png)

![N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B4820367.png)
![4-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4820375.png)
![4-(1,2-benzisothiazol-3-yl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4820381.png)

![2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4820384.png)
![3-allyl-5-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4820397.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B4820413.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4820427.png)
![4-{5-[(2-{[3-chloro-4-(4-morpholinyl)phenyl]amino}-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4820435.png)